3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-12(9-11(10)2)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXHMXQUCOZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione typically involves the condensation of 3,4-dimethylaniline with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Molecular Weight: The 3,4-dimethyl substitution increases molecular weight by ~14 g/mol compared to mono-methyl analogs due to the additional methyl group.
LogP: The 3,4-dimethylphenyl group enhances hydrophobicity (estimated LogP ~2.8) compared to the 2-methyl (LogP 1.987) and 4-methyl derivatives.
Polar Surface Area (PSA) : All analogs share a similar PSA (~54.86 Ų), indicating comparable hydrogen-bonding capacity, which is critical for drug-likeness and target binding .
Substituent Effects on Bioactivity
While direct bioactivity data for This compound is unavailable, studies on its analogs suggest:
- 3-(4-Methylphenyl) derivative : Likely exhibits moderate kinase inhibitory activity, as para-substituted aryl groups are common in kinase inhibitors .
- 3-(2-Methylphenyl) derivative : Ortho-substitution may sterically hinder interactions with target proteins, reducing potency compared to para-substituted analogs .
- 3,4-Dimethylphenyl derivative : The dual methyl groups could enhance binding affinity through hydrophobic interactions in enzyme active sites, though this requires experimental validation.
Notes and Limitations
The physicochemical data for this compound is extrapolated from mono-methyl analogs due to a lack of direct studies.
Bioactivity predictions are based on structural trends and require experimental confirmation.
Industrial availability gaps highlight the need for further development of synthetic protocols for dimethyl-substituted quinazoline-diones.
Biological Activity
3-(3,4-Dimethylphenyl)-1H-quinazoline-2,4-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that compounds similar to this compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 10–12 | 75–80 mg/mL |
| Compound A (similar structure) | 11 | 70 mg/mL |
| Compound B (similar structure) | 12 | 75 mg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study reported that quinazoline derivatives inhibited the growth of multiple human tumor cell lines with significant efficacy (average logGI50 values ranging from -6.1 to -6.45) . The structure-activity relationship indicated that specific substitutions on the quinazoline ring are crucial for enhancing anticancer activity.
Case Study: Antitumor Activity
In a recent study, a series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Among these compounds, one demonstrated an IC50 value of approximately 0.05 µg/mL against cancer cells, indicating potent anticancer properties .
Anti-inflammatory Activity
Quinazolines have also been investigated for their anti-inflammatory effects. Some derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, certain compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammatory pathways .
Q & A
Q. What are the common synthetic routes for 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione?
The compound can be synthesized via multiple pathways:
- Condensation reactions : Reacting substituted aldehydes with thioacetate derivatives, followed by hydrogenation or cyclization (e.g., synthesis of analogous quinazolinones in ).
- Hydrazine-based cyclization : Using (3,4-dimethylphenyl)hydrazine derivatives under acidic conditions (e.g., glacial acetic acid with HCl) to form pyrazoline intermediates, followed by cyclization (see for methodology).
- Hydroxyalkylation : Introducing hydroxyl or alkyl groups via reactions with nitrourea or hydroxyalkylating agents, as demonstrated in Klasek et al. ().
- Cyclization of chloroethyl derivatives : As shown in , chloroethyl intermediates can undergo cyclization to form quinazoline-dione scaffolds.
Q. How is the compound structurally characterized?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.17–7.74 ppm for methyl and aromatic protons in ) and FT-IR (e.g., carbonyl stretches at ~1680 cm⁻¹).
- Chromatography : TLC and GC for purity assessment ().
- X-ray crystallography : Used for resolving crystal structures of related quinazoline derivatives (referenced in and ).
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related compounds exhibit:
- Hypolipidemic activity : Thiazolidinedione derivatives () show lipid-lowering effects.
- Enzyme inhibition : Quinazoline-diones often target kinases or hydrolases ( ).
- Antimicrobial potential : Analogues with nitro or halogen substituents display activity ().
Advanced Research Questions
Q. What reaction mechanisms govern cyclization steps during synthesis?
Cyclization typically involves:
- Acid-catalyzed intramolecular dehydration : Observed in hydrazine-derived syntheses ().
- Nucleophilic attack : Thioacetate or urea groups act as nucleophiles in forming the quinazoline core ( ).
- Hydrogen bonding and steric effects : Influence regioselectivity, as seen in hydroxyalkylated derivatives ().
Q. How can contradictory spectroscopic data be resolved during characterization?
Methodological approaches include:
- Error analysis : Apply statistical methods (e.g., from ) to assess measurement uncertainties.
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations in ).
- Crystallographic validation : Resolve ambiguities via X-ray structures ().
Q. How can reaction conditions be optimized for higher yields?
Key strategies:
- Catalyst screening : Immobilized or asymmetric catalysts improve efficiency ( ).
- Solvent and temperature control : Reflux in glacial acetic acid () or polar aprotic solvents enhances cyclization.
- Purification : Column chromatography (silica gel, 4:1 petroleum ether/ethyl acetate) ensures purity ().
Q. What computational methods support molecular docking studies for this compound?
- Docking software : Tools like AutoDock or Schrödinger Suite predict binding modes to targets (e.g., enzymes in ).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries ().
- Molecular dynamics : Simulate ligand-receptor interactions over time (referenced in ).
Methodological Notes
- Data interpretation : Always cross-reference experimental results with computational models to resolve structural ambiguities .
- Reaction optimization : Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading) .
- Error handling : Apply the Bevington-Robinson method () for rigorous error propagation in physical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
